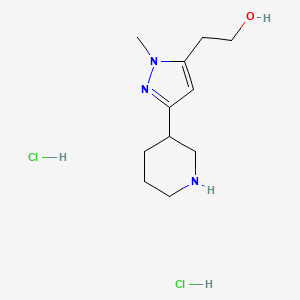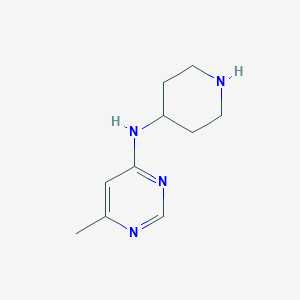![molecular formula C10H11NO3S B1427871 1-[(2-Nitrophenyl)sulfanyl]butan-2-one CAS No. 1249109-66-7](/img/structure/B1427871.png)
1-[(2-Nitrophenyl)sulfanyl]butan-2-one
Descripción general
Descripción
1-[(2-Nitrophenyl)sulfanyl]butan-2-one is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. It is commonly used in scientific research for its ability to inhibit the activity of enzymes that play a key role in various physiological processes.
Aplicaciones Científicas De Investigación
Crystallographic Structure Analysis
The crystallographic structure of compounds similar to 1-[(2-Nitrophenyl)sulfanyl]butan-2-one has been a subject of study. For example, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was disclosed through x-ray analysis, highlighting its crystalline features in scientific research (Shi & Jiang, 1999).
Tautomeric and Acid-Base Properties
Research has been conducted on the structural, tautomeric, and acid–base properties of compounds similar to 1-[(2-Nitrophenyl)sulfanyl]butan-2-one, using various spectroscopic techniques and potentiometry. This type of research provides insights into the chemical behavior of such compounds in different environments (Mahmudov et al., 2011).
Novel Ring Synthesis
Innovative approaches in synthesizing new ring structures have been explored using derivatives of 1-[(2-Nitrophenyl)sulfanyl]butan-2-one. For example, the synthesis of pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring systems has been reported, demonstrating the compound's utility in creating complex chemical structures (Kimbaris et al., 2004).
Condensation Reactions
Research has been done on the condensation reactions involving compounds similar to 1-[(2-Nitrophenyl)sulfanyl]butan-2-one, demonstrating its reactivity and potential applications in synthesizing various chemical structures (Baeva et al., 2020).
Electrocatalytic Hydrogenation
Studies on the electrocatalytic hydrogenation of compounds structurally similar to 1-[(2-Nitrophenyl)sulfanyl]butan-2-one have been conducted. This research is significant in understanding the electrochemical properties and potential applications in catalysis (Bryan & Grimshaw, 1997).
Novel Compound Synthesis and Characterization
The synthesis and characterization of novel compounds using derivatives of 1-[(2-Nitrophenyl)sulfanyl]butan-2-one have been a focus of research, highlighting the compound's versatility in creating new chemical entities (Rahman et al., 2005).
Propiedades
IUPAC Name |
1-(2-nitrophenyl)sulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-2-8(12)7-15-10-6-4-3-5-9(10)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAQSZZVPXHYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)sulfanyl]butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



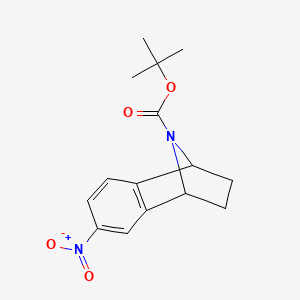
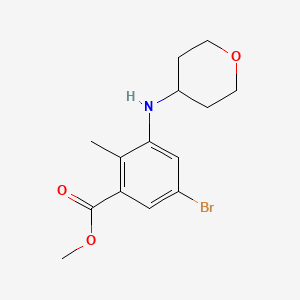
![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)
![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)
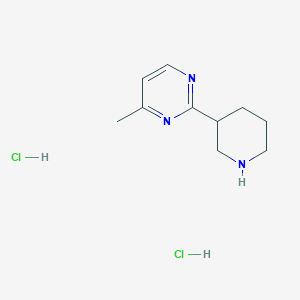
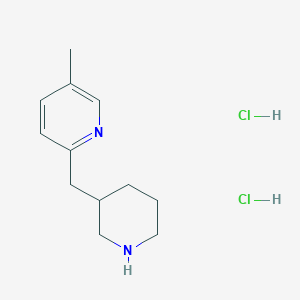
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1427798.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)
